Euparone

Overview

Description

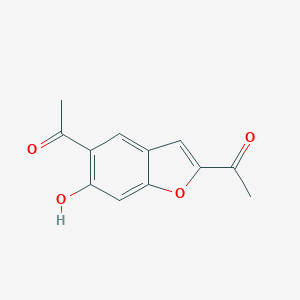

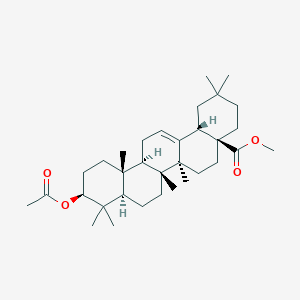

Euparone is a naturally occurring benzofuran derivative, specifically identified as 2,5-diacetyl-6-hydroxybenzofuran . Benzofuran derivatives, including this compound, are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications .

Mechanism of Action

Target of Action

Euparone is a benzofuran derivative . Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases and have been found to be suitable structures for the development of new drugs . .

Mode of Action

Benzofuran derivatives, such as this compound, have been found to have antimicrobial properties . They have been used in the design of antimicrobial agents that are active towards different clinically approved targets . In addition, some benzofuran derivatives have been found to have antifeedant effects against certain insects .

Biochemical Pathways

Benzofuran derivatives have been found to have extensive potential in various biochemical pathways . They can provide a broad picture of the metabolome and insights into complex biochemical pathways by quantifying metabolites that are known players in major metabolic pathways .

Pharmacokinetics

The pharmacokinetic properties of a compound play a crucial role in its bioavailability . Improved bioavailability is one of the targets achieved with most of the more recent compounds .

Result of Action

Benzofuran derivatives have been found to have a wide array of biological activities . They have been used in the treatment of various diseases and have been found to be suitable structures for the development of new drugs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound . Our genes “listen” to the environment in complex ways that affect our health and behaviour . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Euparone can be synthesized through various methods, including the condensation of phenols with acetoacetic ester derivatives using iron-catalyzed oxidative cross-coupling . This method involves the use of iron(III) salt as a catalyst, tert-butyl hydroperoxide as an oxidant, and 1,10-phenanthroline as a ligand . Another approach involves the dehydrative cyclization of ortho-hydroxyacetophenones under basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions: Euparone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives.

Reduction: Reduction of this compound can yield hydroxybenzofuran derivatives.

Substitution: this compound can undergo electrophilic substitution reactions, particularly at the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Hydroxybenzofuran derivatives.

Substitution: Halogenated benzofuran derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Euparone is unique among benzofuran derivatives due to its specific substitution pattern and biological activities. Similar compounds include:

Tremetone: Another benzofuran derivative with antifeedant properties.

Psoralen: Used in the treatment of skin diseases such as psoriasis.

Angelicin: Known for its antimicrobial and anticancer activities.

This compound stands out due to its dual role as an antimicrobial agent and an insect antifeedant, making it a versatile compound with diverse applications.

Properties

IUPAC Name |

1-(5-acetyl-6-hydroxy-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-6(13)9-3-8-4-11(7(2)14)16-12(8)5-10(9)15/h3-5,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXRXAILTBHLQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC(=C(C=C2O1)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10968748 | |

| Record name | 1,1'-(6-Hydroxy-1-benzofuran-2,5-diyl)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53947-86-7 | |

| Record name | Euparone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53947-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Euparone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053947867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-(6-Hydroxy-1-benzofuran-2,5-diyl)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Euparone and where is it found?

A1: this compound is a naturally occurring benzofuran derivative. It was first isolated from the plant Ruscus aculeatus L., also known as butcher's broom. [, ] It has also been found in other plant species, including Senecio oldhamianus flowers and Eupatorium chinense. [, ]

Q2: What is the chemical structure of this compound?

A2: this compound is a 2,5-diacetyl-6-hydroxybenzofuran. Its structure was elucidated through spectroscopic analyses and chemical conversion to its methyl ether derivative. []

Q3: Have any studies investigated the potential biological activities of this compound?

A3: While not directly investigated for this compound, a study on Aspergillus flavus strains identified this compound as one of the unique volatile organic compounds (VOCs) produced by a non-aflatoxigenic strain. The researchers suggested exploring this compound for potential biocontrol properties against toxigenic fungi. [] In another study focusing on Eupatorium purpureum, researchers found this compound did not exhibit activity in suppressing integrin-mediated monocytic cell adhesions in vitro, unlike another compound isolated in the same study. []

Q4: Are there any known isomers of this compound?

A4: Yes, researchers have synthesized several isomers of this compound and its methyl ether. This was achieved by acetylating benzofuran derivatives that had been previously acetylated and methoxylated on the benzene ring. These synthetic approaches yielded a variety of new isomers. [, ]

Q5: What analytical techniques are used to identify and characterize this compound?

A5: Researchers utilize a combination of techniques to identify and characterize this compound. These include:

- Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for structural elucidation and confirmation. [, ]

- Chromatography: Researchers employed various chromatographic methods, such as silica gel column chromatography and Sephadex LH-20 column chromatography, to isolate and purify this compound from complex plant extracts. [] Gas Chromatography coupled with Mass Spectrometry (GC/MS) is frequently used for the analysis of volatile compounds like this compound in complex mixtures. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-1,5-dihydroimidazo[4,5-f]indazole](/img/structure/B158394.png)

![[(Z)-3-acetyloxy-2-chloroprop-2-enyl] acetate](/img/structure/B158395.png)

![1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol](/img/structure/B158407.png)

![9-methyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione](/img/structure/B158408.png)